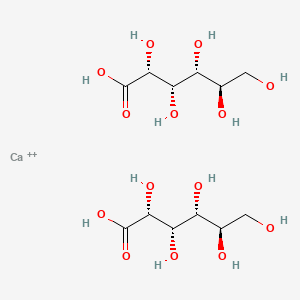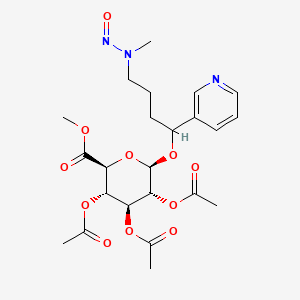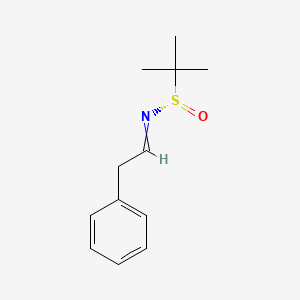
Gluconate (Calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium gluconate is synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs at elevated temperatures (80-90°C) to obtain an aqueous solution of calcium gluconate . The solution is then filtered, cooled, and crystallized to obtain the final product .
Industrial Production Methods
Industrial production of calcium gluconate involves three main methods:
Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.
Electrolytic Oxidation: Glucose solution containing bromide is oxidized electrolytically.
Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients.
Chemical Reactions Analysis
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including:
Neutralization: Gluconic acid neutralizes with calcium carbonate or calcium hydroxide to form calcium gluconate.
Common Reagents and Conditions
Oxidizing Agents: Hypochlorite solution for chemical oxidation.
Electrolytes: Sodium bromide solution for electrolytic oxidation.
Microorganisms: Specific strains for fermentation.
Major Products
The primary product of these reactions is calcium gluconate, with by-products including carbon dioxide and water .
Scientific Research Applications
Calcium gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Essential for maintaining cellular functions and signaling pathways.
Medicine: Used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics.
Mechanism of Action
Calcium gluconate exerts its effects by increasing serum ionized calcium levels. It dissociates into ionized calcium in plasma, which is essential for moderating nerve and muscle performance via action potential threshold regulation . In cases of hydrogen fluoride exposure, calcium gluconate provides calcium ions to complex free fluoride ions, reducing toxicity .
Comparison with Similar Compounds
Similar Compounds
Calcium Chloride: Another calcium salt used for similar purposes but has different solubility and ionization properties.
Calcium Lactate: Used as a calcium supplement with different absorption rates and bioavailability.
Uniqueness
Calcium gluconate is unique due to its higher solubility and bioavailability compared to other calcium salts. It is also less irritating when administered intravenously, making it a preferred choice in medical treatments .
Properties
Molecular Formula |
C12H24CaO14+2 |
|---|---|
Molecular Weight |
432.39 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/t2*2-,3-,4+,5-;/m11./s1 |
InChI Key |
NEEHYRZPVYRGPP-IYEMJOQQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)

![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)



![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)

![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)


